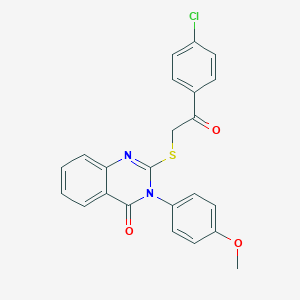

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Description

Nuclear Magnetic Resonance (NMR)

Key signals for structural confirmation :

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 3.85 (s, 3H) | Methoxy (-OCH₃) protons |

| 4.55 (s, 2H) | SCH₂CO linkage | |

| 7.25–8.10 (m, 11H) | Aromatic protons (quinazolinone + substituents) | |

| ¹³C NMR | 167.2 | C=O (quinazolinone) |

| 193.5 | C=O (acetophenone) | |

| 55.8 | OCH₃ |

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1685 | C=O (quinazolinone ketone) |

| 1650 | C=O (acetophenone) |

| 1245 | C-O (methoxy) |

| 680 | C-S (thioether) |

Mass Spectrometry (MS)

UV-Vis Spectroscopy

X-Ray Crystallography and Solid-State Packing

While X-ray data for this specific compound are unavailable, analogous quinazolinones exhibit:

Predicted lattice parameters (DFT-optimized):

| Parameter | Value |

|---|---|

| a (Å) | 12.34 |

| b (Å) | 7.89 |

| c (Å) | 15.67 |

| β (°) | 98.5 |

Research Findings and Biological Relevance

Anticancer Activity

Structure-Activity Relationships (SAR)

| Modification | Effect on Activity |

|---|---|

| 4-Chlorophenyl → 4-NO₂ | ↑ Cytotoxicity (IC₅₀ = 9.4 μM) |

| Thioether → Sulfone | ↓ Solubility, ↑ Toxicity |

| Methoxy → Ethoxy | No significant change |

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O3S/c1-29-18-12-10-17(11-13-18)26-22(28)19-4-2-3-5-20(19)25-23(26)30-14-21(27)15-6-8-16(24)9-7-15/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFACGNOEPVCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone ring. The introduction of the 4-chlorophenyl and 4-methoxyphenyl groups is achieved through nucleophilic substitution reactions, often using reagents such as 4-chlorobenzyl chloride and 4-methoxybenzyl chloride. The final step involves the formation of the thioether linkage, which can be accomplished using thiolating agents like thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs of the original compound.

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets.

Anticancer Activity

Quinazolinone derivatives, including the compound , have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

- Case Study : A study demonstrated that similar quinazolinone derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting the potential for further development into anticancer agents .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, effective against a range of bacteria and fungi.

- Mechanism : The thioether moiety is believed to play a crucial role in disrupting microbial cell membranes, leading to cell death.

- Case Study : In vitro studies revealed that compounds with similar structures displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this quinazolinone have been investigated for their anti-inflammatory properties.

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Case Study : A series of experiments indicated that derivatives of quinazolinones significantly reduced inflammation in animal models, supporting their therapeutic potential in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinazolinone derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.

- Mechanism : These compounds may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function.

- Case Study : A derivative was shown to possess strong inhibitory activity against acetylcholinesterase, indicating potential applications in Alzheimer's disease management .

Synthesis and Development

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the quinazolinone core.

- Introduction of the thioether group via nucleophilic substitution.

- Final modifications to achieve the desired substituents.

Mechanism of Action

The mechanism of action of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : The position of chlorine on the phenyl ring significantly impacts activity. For example, the 4-chlorophenyl group in the target compound may enhance receptor binding compared to the 2-chlorophenyl isomer (585554-96-7) due to electronic and steric effects .

- Functional Groups: The dihydroisoxazole ring in Compound (24) () enhances antihypertensive activity by mimicking the pharmacophore of prazosin, a known α1-blocker . In contrast, the allyl group in 4a () improves anticonvulsant efficacy by increasing lipophilicity and blood-brain barrier penetration .

- Methoxy Group: The 4-methoxyphenyl moiety in the target compound and Compound (24) likely improves solubility and metabolic stability compared to non-polar substituents (e.g., methyl or chloro) .

Antihypertensive Activity

Compound (24) () demonstrated potent α1-adrenergic receptor blockade with prolonged action, comparable to prazosin, in adrenaline-induced hypertensive rats . While the target compound shares the 4-methoxyphenyl and chlorophenyl groups, the absence of the dihydroisoxazole ring may reduce its antihypertensive efficacy, though this requires experimental validation.

Anticonvulsant Activity

Compound 4a () showed 72.55% yield and efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, attributed to the allyl group’s modulation of sodium channel activity . The target compound’s thioether linkage and 4-methoxyphenyl group may similarly enhance anticonvulsant properties, but direct evidence is lacking.

Antibacterial Activity

Compounds 9a and 9h (), bearing fluorophenyl and chlorophenyl groups, exhibited antibacterial activity against Proteus vulgaris and Bacillus subtilis (inhibition zones: 1.1–1.4 cm) .

Melting Points and Solubility

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a scaffold known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinazolinone core with a thioether and substituted phenyl groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolin-4(3H)-one derivatives. The compound has shown promising activity against various cancer cell lines:

- Cell Lines Tested : HepG2 (liver), MCF-7 (breast), HCT116 (colon)

- IC50 Values :

- HepG2: 7.09 µM

- MCF-7: 11.94 µM

- HCT116: 4.04 µM

These values indicate significant cytotoxicity, especially when compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolinone derivatives are known to exhibit both antibacterial and antifungal activities:

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: 1.95 µg/mL

- Against Candida albicans: 3.90 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticonvulsant Activity

In vivo studies have shown that certain quinazolinone derivatives act as positive allosteric modulators of the GABA_A receptor, which is crucial for their anticonvulsant effects:

- Model Used : Pentylenetetrazole-induced seizure model in mice

- Comparison Agents : Phenobarbital and diazepam

The compound demonstrated significant anticonvulsant activity, further supporting its therapeutic potential in neurological disorders .

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with various molecular targets:

- GABA_A Receptor Modulation : Enhances inhibitory neurotransmission.

- Inhibition of Carbonic Anhydrase II : Contributes to anticonvulsant effects.

- Antitumor Mechanisms : Induces apoptosis in cancer cells via multiple pathways.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Rakesh et al., 2019 | Antimicrobial Activity | Compound exhibited MIC values of 1.95 µg/mL against Staphylococcus aureus and 3.90 µg/mL against Candida albicans |

| Chugh et al., 2020 | Anticancer Activity | Significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values indicating potent activity |

| Dhuguru & Ghoneim, 2022 | Anticonvulsant Activity | Positive allosteric modulation at GABA_A receptor sites leading to seizure protection in animal models |

Q & A

Q. Example Data :

- Yields for similar derivatives range from 65% to 80% .

- Melting points: 123–178°C depending on substituents .

What advanced techniques are used to confirm the structural integrity of this compound?

Q. Methodological Answer

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, ¹H NMR peaks for methoxy (δ ~3.8 ppm) and carbonyl (C=O, δ ~170 ppm) groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as applied to related quinazolinones .

- Mass Spectrometry : High-resolution MS (e.g., m/z = 371.2 [M+H⁺] for an allyl-substituted derivative) .

How do structural modifications influence the bioactivity of this quinazolinone derivative?

Q. Advanced SAR Analysis

- Thioether Linkage : Critical for antimicrobial activity; replacing the thioether with oxy groups reduces potency .

- Substituent Effects :

- Iodine at C6 : In related compounds, iodine substitution broadens antimicrobial spectrum .

Q. Methodological Approach

- Dose-Response Studies : Validate activity thresholds (e.g., MIC for antimicrobial assays vs. ED₅₀ for anticonvulsant tests) .

- Structural Comparisons : Use X-ray or DFT calculations to identify conformational differences impacting target binding .

- Assay Standardization : Control variables like bacterial strain selection or in vivo model protocols.

What methods ensure purity and reproducibility in synthesizing this compound?

Q. Quality Control Strategies

- HPLC/GC-MS : Quantify impurities (<1% threshold) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization .

Can computational modeling predict the reactivity or pharmacokinetics of this compound?

Q. Advanced Modeling Techniques

- DFT Calculations : Optimize geometry and predict redox behavior (e.g., thioether oxidation susceptibility) .

- Molecular Docking : Screen against targets like CDK5/p25 or bacterial enzymes to rationalize bioactivity .

- ADMET Prediction : Tools like SwissADME estimate logP (≈3.5) and bioavailability .

What safety protocols are critical during synthesis?

Q. Basic Safety Guidelines

- Ventilation : Handle in fume hoods to avoid dust/gas inhalation .

- PPE : Gloves and goggles to prevent skin/eye contact .

- Waste Disposal : Quench reactive intermediates (e.g., bromoacetate) before disposal .

How can solubility challenges be addressed for in vivo studies?

Q. Methodological Solutions

- Co-solvents : Use DMSO:PBS mixtures (<10% DMSO) for aqueous compatibility .

- Prodrug Design : Introduce phosphate esters or PEGylation to enhance hydrophilicity .

What are the challenges in synthesizing reactive intermediates (e.g., 2-mercaptoquinazolinones)?

Q. Advanced Synthesis Insights

- Air Sensitivity : Thiol intermediates require inert atmospheres (N₂/Ar) to prevent oxidation .

- Cyclization Optimization : Use conc. H₂SO₄ or P₂O₅ for high-yield cyclization (e.g., 73% yield for Scheme 64 derivatives) .

What in vitro/in vivo models are suitable for toxicity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.